molecular formula C9H9NO2 B13058415 1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol

1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol

Cat. No.: B13058415
M. Wt: 163.17 g/mol
InChI Key: RXSXOEAVQBGCOF-UHFFFAOYSA-N
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Description

1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol is a heterocyclic alcohol featuring a fused furopyridine core. For instance, 2,3,3a,4,5,9b-hexahydro-8-phenoxy-4-(pyridin-2-yl)furo[3,2-c]quinoline (a related furopyridine derivative) demonstrates anticancer activity against MDA-MB-231 breast cancer cells and enhances antifungal effects when combined with miconazole .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-furo[3,2-c]pyridin-2-ylethanol

InChI

InChI=1S/C9H9NO2/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-6,11H,1H3

InChI Key

RXSXOEAVQBGCOF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(O1)C=CN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylacetonitrile with a suitable pyridine derivative under acidic or basic conditions to form the desired fused ring system . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.

    Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the furan or pyridine rings.

Scientific Research Applications

1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or other non-covalent interactions. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Structural Analogs with Pyridine and Furan/Thiophene Moieties

1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-one
  • Molecular Formula: C₉H₇NOS
  • Molecular Weight : 177.227 g/mol
  • Key Features: Replaces the furan oxygen with a sulfur atom (thiophene), altering electronic properties. The ketone group at the ethanone position contrasts with the alcohol group in the target compound.
  • Synthetic Route : Prepared via condensation reactions, with a reported yield of 97% in some cases .
1-(Pyridin-2-yl)ethan-1-ol
  • Molecular Formula: C₇H₉NO
  • Molecular Weight : 123.15 g/mol
  • Key Features: Lacks the fused furopyridine ring but shares the pyridin-2-yl and ethanol motifs. Synthesized via nickel-catalyzed hydrogenation of 2-acetylpyridine with 6 mol% Ni catalyst, achieving conversions monitored by GC-MS .
  • Physical Data : ¹H NMR (CDCl₃): δ 8.55 (d, J = 4.8 Hz, 1H), 7.75 (td, J = 7.7, 1.8 Hz, 1H), 7.30 (d, J = 7.9 Hz, 1H), 4.90 (q, J = 6.5 Hz, 1H), 1.50 (d, J = 6.5 Hz, 3H) .

Positional Isomers and Substituent Effects

1-(Pyridin-3-yl)ethan-1-ol and 1-(Pyridin-4-yl)ethan-1-ol
  • Structural Difference : Pyridine substitution at the 3- or 4-position instead of 2-position.
  • Impact : Altered hydrogen bonding and steric interactions influence solubility and reactivity. For example, 1-(Pyridin-4-yl)ethan-1-ol exhibits distinct ¹³C NMR shifts (δ 149.7, 137.8 ppm) compared to the 2-isomer (δ 155.2, 137.0 ppm) .
Fluorinated Derivatives
  • (1R)-1-(3-Fluoropyridin-2-yl)ethan-1-ol: Molecular Formula: C₇H₈FNO Molecular Weight: 141.1 g/mol Features: Fluorine at the pyridine 3-position enhances metabolic stability and lipophilicity .
Hexahydrofuro[3,2-c]quinoline
  • Structure: Combines furopyridine with a quinoline scaffold.
  • Biological Activity : Exhibits anticancer (IC₅₀ = 12 µM against MDA-MB-231 cells) and antifungal synergy with miconazole .
  • Comparison : The fused furopyridine core likely enhances π-π stacking interactions in biological targets compared to simpler pyridine alcohols.
1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol vs. Thienopyridine Analogs
  • Synthetic Accessibility: Thienopyridine derivatives are more commonly reported, with optimized synthetic routes (e.g., 97% purity for 1-(thieno[3,2-c]pyridin-2-yl)ethan-1-one) , whereas furopyridine synthesis may require specialized cyclization conditions .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Notes Reference
This compound C₉H₉NO₂ 163.18 (calculated) Fused furopyridine, ethanol group Hypothesized anticancer potential Inferred
1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-one C₉H₇NOS 177.227 Thiophene ring, ketone group High synthetic yield (97%)
1-(Pyridin-2-yl)ethan-1-ol C₇H₉NO 123.15 Pyridine-2-yl, alcohol group Catalytic hydrogenation (6 mol% Ni)
Hexahydrofuro[3,2-c]quinoline C₂₁H₂₁N₃O₂ 347.41 Fused furopyridine-quinoline Anticancer, antifungal synergy
(1R)-1-(3-Fluoropyridin-2-yl)ethan-1-ol C₇H₈FNO 141.1 Fluorine at pyridine 3-position Enhanced metabolic stability

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